molecular formula C17H17NO B5488461 3-(benzylamino)-1-phenyl-2-buten-1-one

3-(benzylamino)-1-phenyl-2-buten-1-one

Cat. No.: B5488461
M. Wt: 251.32 g/mol
InChI Key: RFFBEACWBQOMDN-WYMLVPIESA-N
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Description

3-(benzylamino)-1-phenyl-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Chalcone derivative and has a molecular formula of C16H15NO. The synthesis of this compound has been extensively studied, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-1-phenyl-2-buten-1-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various cellular signaling pathways. For instance, this compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antibacterial properties by inhibiting the growth of several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzylamino)-1-phenyl-2-buten-1-one in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

Several future directions can be explored in the study of 3-(benzylamino)-1-phenyl-2-buten-1-one. For instance, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, more studies can be conducted to evaluate the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders. Furthermore, efforts can be made to improve the solubility of this compound in water, which can enhance its use in lab experiments.

Synthesis Methods

The synthesis of 3-(benzylamino)-1-phenyl-2-buten-1-one has been extensively studied, and several methods have been developed. One of the most common methods involves the condensation reaction between benzaldehyde and acetophenone in the presence of ammonium acetate. The reaction is carried out in ethanol and requires refluxing for several hours. The resulting product is then purified by recrystallization in ethanol.

Scientific Research Applications

3-(benzylamino)-1-phenyl-2-buten-1-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have reported the potential therapeutic applications of this compound. For instance, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(E)-3-(benzylamino)-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-14(18-13-15-8-4-2-5-9-15)12-17(19)16-10-6-3-7-11-16/h2-12,18H,13H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFBEACWBQOMDN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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